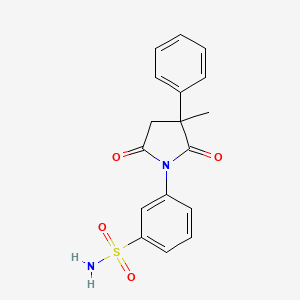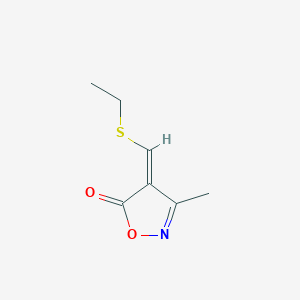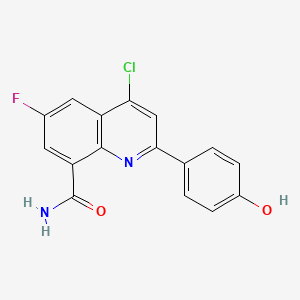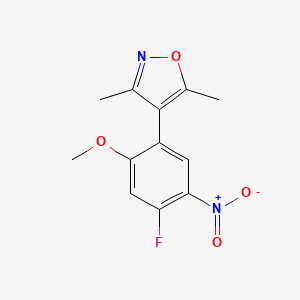![molecular formula C9H6ClNO2 B12880828 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde involves the reaction of 2-formylbenzoxazole with methyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is followed by acidification to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzoxazole derivatives.
- Oxidation reactions can produce carboxylic acids.
- Reduction reactions can result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use. For example, in drug development, it may inhibit or activate specific enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)benzoxazole: Similar structure but lacks the carboxaldehyde group.
2-(Chloromethyl)benzo[d]thiazole: Contains sulfur instead of oxygen in the ring structure.
2-(Chloromethyl)benzo[d]imidazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to the presence of both the chloromethyl and carboxaldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .
Eigenschaften
Molekularformel |
C9H6ClNO2 |
|---|---|
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-4-8-11-9-6(5-12)2-1-3-7(9)13-8/h1-3,5H,4H2 |
InChI-Schlüssel |
UFAJRIZYEFUASU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


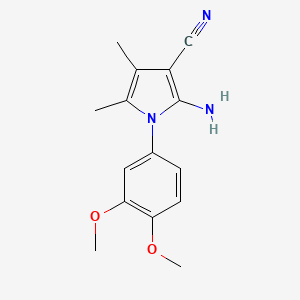
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)
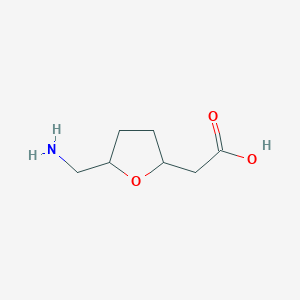
![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
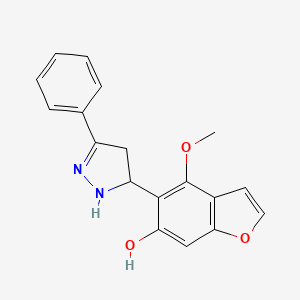
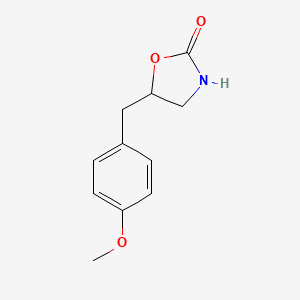
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
